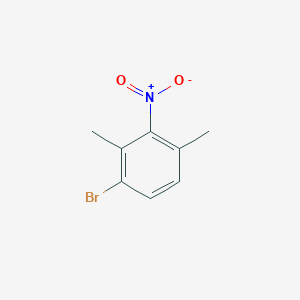
1-Bromo-2,4-dimethyl-3-nitrobenzene
Descripción general
Descripción
1-Bromo-2,4-dimethyl-3-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, which is further substituted with two methyl groups. This structure makes it a versatile reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of 1-Bromo-2,4-dimethyl-3-nitrobenzene can be achieved through the nitration of bromobenzene in water. This process involves the substitution of hydrogen atoms on the benzene ring with nitro groups. The yield of this synthesis is reported to be high, reaching 94.8%, with a product purity greater than 99.0%. The structure of the synthesized compound is confirmed using IR and NMR spectrometry, ensuring the correct placement of substituents on the aromatic ring .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,4-dimethyl-3-nitrobenzene is not directly discussed in the provided papers. However, the structure of a related compound, 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, has been analyzed through X-ray diffraction, revealing the positions of the bromine and nitro substituents on the benzene ring. This analysis also showed a 50:50 disorder between two similar compounds in the crystal structure . This information can be extrapolated to understand the steric and electronic effects that substituents like bromine and nitro groups may have on the benzene ring in 1-Bromo-2,4-dimethyl-3-nitrobenzene.
Chemical Reactions Analysis
The chemical reactivity of 1-Bromo-2,4-dimethyl-3-nitrobenzene can be inferred from studies on similar bromo-nitrobenzene compounds. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to proceed via an EC mechanism, leading to the formation of arylzinc compounds . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit increased reactivity in ionic liquids compared to conventional solvents, suggesting that the ionic solvent stabilizes the charged products . These findings indicate that the bromo and nitro substituents on the benzene ring can significantly influence the compound's reactivity, particularly in electrochemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,4-dimethyl-3-nitrobenzene are not explicitly detailed in the provided papers. However, the properties of bromo-nitrobenzene derivatives can be generally described as having relatively high melting points and densities due to the presence of heavy bromine atoms and the electron-withdrawing nitro groups. These groups also contribute to the compound's solubility in organic solvents and its reactivity in nucleophilic substitution reactions. The nitro group, in particular, is a strong electron-withdrawing group that can activate the benzene ring towards electrophilic aromatic substitution .
Aplicaciones Científicas De Investigación
Reactivity in Ionic Liquids
1-Bromo-2,4-dimethyl-3-nitrobenzene, a related compound to 1-bromo-4-nitrobenzene, shows unique reactivity in ionic liquids. The radical anions of 1-bromo-4-nitrobenzene are reactive in room temperature ionic liquids, such as N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. This contrasts with its behavior in traditional non-aqueous solvents, indicating the potential for ionic liquids to enhance the reactivity of these compounds (Ernst et al., 2013).
Role in Nucleophilic Aromatic Substitution
1-Bromo-2,4-dimethyl-3-nitrobenzene, similar to other halonitrobenzenes, participates in reactions involving nucleophilic aromatic substitution. Studies have shown that in reactions with sodium borohydride, these compounds can undergo displacement of nitro groups by hydrogen or undergo ring reduction, forming various reaction intermediates and final products (Gold, Miri & Robinson, 1980).
Applications in Crystallography
The study of crystal structures of related compounds, like 1,2-dimethyl-3-nitrobenzene and 2,4-dimethyl-1-nitrobenzene, through in-situ cryocrystallization, contributes to the understanding of weak interactions such as C-H...O and π-π interactions in the solid state. This research is important for understanding the physical and chemical properties of halonitrobenzene derivatives (Sparkes, Sage & Yufit, 2014).
Electron Transfer in Electrochemistry
In electrochemical studies, compounds like 1-bromo-2,4-dimethyl-3-nitrobenzene and its analogs have been used to understand electron transfer processes. Studies on the electrochemical reduction of these compounds provide insights into the formation and stability of anion radicals and their roles in electron transfer reactions (Kitagawa, Layloff & Adams, 1963).
Synthesis Applications
The synthesis of derivatives, such as 1-(2-Bromoethoxy)-4-nitrobenzene, from 1-Bromo-2,4-dimethyl-3-nitrobenzene and its analogs, is crucial in the preparation of intermediates for pharmaceuticals and organic electroluminescent materials. Such studies involve optimizing reaction conditions to maximize yields and purity (Zhai Guang-xin, 2006).
Photovoltaic and Solar Cell Research
1-Bromo-2,4-dimethyl-3-nitrobenzene related compounds have been studied in the context of photovoltaic and solar cell research. The formation of charge transfer complexes involving these compounds can significantly enhance the electron transfer process, leading to improvements in power conversion efficiency in solar cells (Fu et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-2,4-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRGPLOPZIPERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292212 | |
| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-dimethyl-3-nitrobenzene | |
CAS RN |
39053-43-5 | |
| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39053-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)
![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)
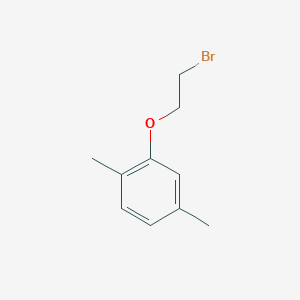

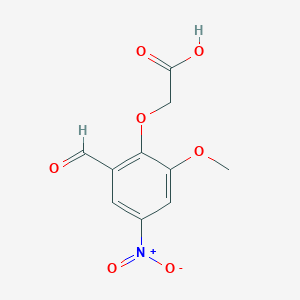
![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)
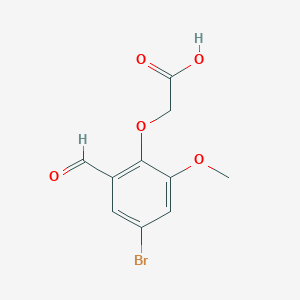
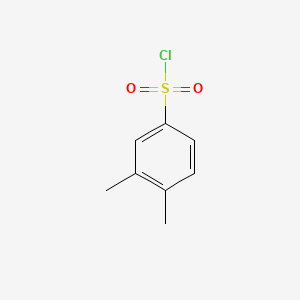
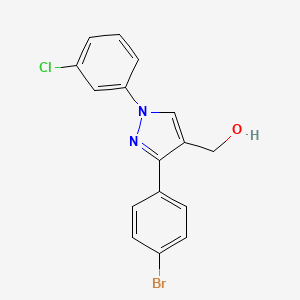



![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)